4-Acetyl-3-nitrobenzoic acid

Übersicht

Beschreibung

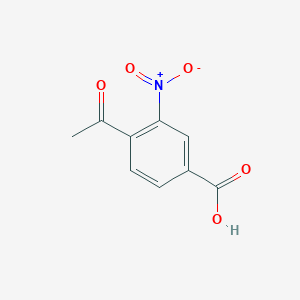

4-Acetyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring both an acetyl group and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Acetyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-acetylbenzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Another method involves the acetylation of 3-nitrobenzoic acid. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions must be carefully controlled to prevent over-acetylation and to ensure high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.

Substitution: Hydrolysis using water or aqueous sodium hydroxide.

Major Products Formed

Reduction: 4-Amino-3-nitrobenzoic acid.

Substitution: 4-Hydroxy-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

4-Acetyl-3-nitrobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-acetyl-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. These interactions can affect cellular pathways and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3-nitrobenzoic acid

- 4-Hydroxy-3-nitrobenzoic acid

- 4-Methoxy-3-nitrobenzoic acid

Uniqueness

4-Acetyl-3-nitrobenzoic acid is unique due to the presence of both an acetyl and a nitro group on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biologische Aktivität

4-Acetyl-3-nitrobenzoic acid (ANBA) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, molecular interactions, and biological effects, particularly focusing on its potential therapeutic applications.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions involving nitrobenzoic acid derivatives. The compound typically exhibits a melting point of approximately 287.5-290 °C and has been characterized using techniques such as infrared spectroscopy and single-crystal X-ray diffraction to confirm its structural integrity and purity .

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to explore the interactions of ANBA with various biological targets, including proteins associated with COVID-19. The binding affinity of ANBA to the spike protein and main protease of SARS-CoV-2 was investigated, revealing potential as a therapeutic agent against viral infections . The analysis indicated favorable binding interactions, suggesting that ANBA could inhibit viral replication mechanisms.

Antiproliferative Effects

ANBA has demonstrated significant antiproliferative effects against several cancer cell lines. In vitro assays showed that ANBA could induce cytotoxicity in human cancer cells, including HepG2 (liver), HeLa (cervical), and A549 (lung) cancer cell lines. The IC50 values for these cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 8.99 |

| HeLa | 11.32 |

| A549 | 12.19 |

These values indicate that ANBA exhibits stronger activity compared to traditional chemotherapeutics like cisplatin, particularly against HeLa cells .

The mechanism by which ANBA exerts its antiproliferative effects involves several pathways:

- Cell Cycle Arrest : Treatment with ANBA resulted in a significant increase in the proportion of cells in the G0/G1 phase, indicating that it effectively halts the cell cycle progression in cancer cells.

- Induction of Apoptosis : Flow cytometry analyses revealed that ANBA treatment led to increased apoptotic cell populations, with notable upregulation of caspase-3 and downregulation of the anti-apoptotic protein Bcl-2 .

Case Studies

A notable study focused on the application of ANBA in combination therapies for antibiotic resistance. It was shown that when paired with aminoglycoside antibiotics, ANBA could enhance their efficacy against resistant bacterial strains by inhibiting specific modifying enzymes . This suggests a dual role for ANBA not only as an anticancer agent but also as an antibiotic adjuvant.

Toxicity and Safety Profile

The safety profile of ANBA has been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis tools. Preliminary results indicate low toxicity levels when administered at therapeutic doses, making it a promising candidate for further clinical development .

Eigenschaften

IUPAC Name |

4-acetyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCPXLLKEYHTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 4-acetyl-3-nitrobenzoic acid in the research on polyethylenimine derivatives?

A1: this compound (S2−) served as a model substrate to study the catalytic activity of dodecane-block-poly[ethylenimine-graft-4(5)-methylimidazole] and related compounds. [] Researchers investigated its hydrolysis rate at different pH levels, suggesting that electrostatic interactions play a significant role in the catalytic mechanism, particularly with higher molecular weight polymers. []

Q2: How does the structure of 4-acyloxy-3-nitrobenzoic acid substrates affect the catalytic activity of the investigated polymers?

A2: The research demonstrates that apolar interactions significantly influence the catalytic activity. [] By comparing the hydrolysis rates of various 4-acyloxy-3-nitrobenzoic acid substrates (Sn−) with different side chain lengths, the researchers found that catalysts offering both electrostatic and apolar binding sites exhibited the most substantial rate enhancements. [] This finding highlights the importance of structural features in both the substrate and the catalyst for efficient catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.